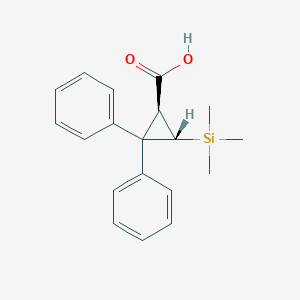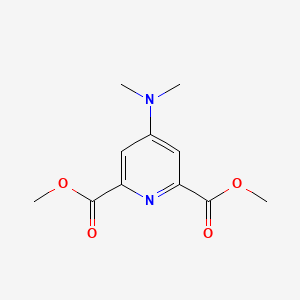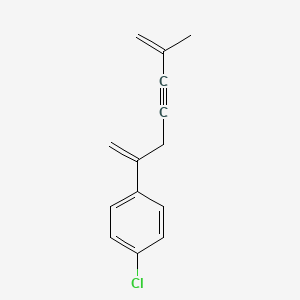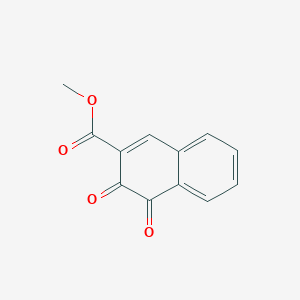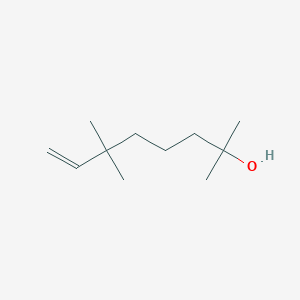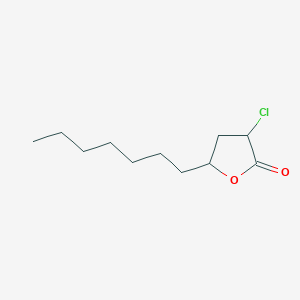![molecular formula C17H28O2S B14378344 1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene CAS No. 90184-07-9](/img/structure/B14378344.png)
1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a propyl group and an ether linkage to a hexyl chain terminated with an ethanesulfinyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene typically involves multiple steps, starting with the preparation of the hexyl chain with an ethanesulfinyl group. This can be achieved through the oxidation of a corresponding thioether. The hexyl chain is then linked to a benzene ring substituted with a propyl group via an ether bond. The reaction conditions often require the use of strong bases and solvents to facilitate the etherification process.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions followed by etherification. The process needs to be carefully controlled to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems can be employed to optimize the production process.
化学反应分析
Types of Reactions: 1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene can undergo various chemical reactions, including:
Oxidation: The ethanesulfinyl group can be further oxidized to ethanesulfonyl under strong oxidizing conditions.
Reduction: The sulfinyl group can be reduced back to a thioether using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Ethanesulfonyl derivatives.
Reduction: Thioether derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学研究应用
1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene involves its interaction with molecular targets through its functional groups. The sulfinyl group can participate in redox reactions, while the benzene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1-{[6-(Methylsulfinyl)hexyl]oxy}-2-propylbenzene: Similar structure but with a methyl group instead of an ethyl group on the sulfinyl group.
Uniqueness: 1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a sulfinyl group and a propyl-substituted benzene ring makes it a versatile compound for various research and industrial purposes.
属性
CAS 编号 |
90184-07-9 |
|---|---|
分子式 |
C17H28O2S |
分子量 |
296.5 g/mol |
IUPAC 名称 |
1-(6-ethylsulfinylhexoxy)-2-propylbenzene |
InChI |
InChI=1S/C17H28O2S/c1-3-11-16-12-7-8-13-17(16)19-14-9-5-6-10-15-20(18)4-2/h7-8,12-13H,3-6,9-11,14-15H2,1-2H3 |
InChI 键 |
WPHOUSRYRVRHQB-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC=CC=C1OCCCCCCS(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hexyl[bis(methylsulfanyl)]borane](/img/structure/B14378262.png)
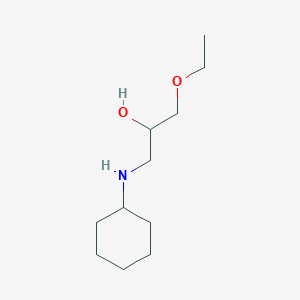

![Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14378276.png)
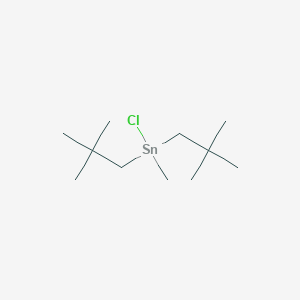
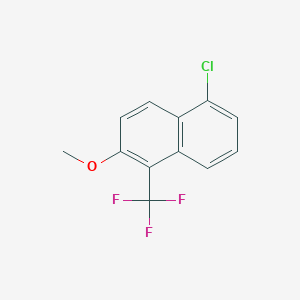
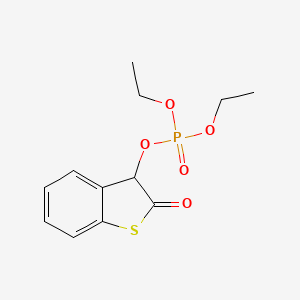
silane](/img/structure/B14378303.png)
